Lercanidipine-D impurity 6

Description

Lercanidipine (B1674757) as an Active Pharmaceutical Ingredient

Lercanidipine is a synthetic molecule belonging to the 1,4-dihydropyridine (B1200194) (DHP) class of compounds. Its chemical structure is complex, featuring a central dihydropyridine (B1217469) ring substituted with various functional groups. Key structural features include two different ester groups at the 3- and 5-positions of the DHP ring and a bulky, nitrogen-containing side chain.

The molecule is chiral, possessing a stereocenter at the 4-position of the dihydropyridine ring. Although it is synthesized and administered as a racemic mixture (a 1:1 mixture of its S- and R-enantiomers), its pharmacological activity resides primarily in the S-enantiomer. The inherent chemical complexity and stereochemistry of Lercanidipine create multiple pathways for the formation of related impurities.

| Attribute | Description |

|---|---|

| IUPAC Name | Methyl (3-(diphenylmethoxy)propyl)(methyl)amino)-2,2-dimethylpropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| CAS Number | 100427-26-7 |

| Molecular Formula | C₃₆H₄₁N₃O₆ |

| Molar Mass | 611.73 g/mol |

| Chemical Class | 1,4-Dihydropyridine |

General Classification of Lercanidipine-Related Impurities

Impurities associated with an API like Lercanidipine are categorized based on their origin. The International Council for Harmonisation (ICH) guidelines provide a framework for classifying these substances into two primary groups: process impurities and degradation impurities. Lercanidipine-D impurity 6 can be understood within this framework.

Process impurities, also known as synthesis-related impurities, are substances that are formed or introduced during the manufacturing process of the API. They are not products of the API's degradation. The multi-step synthesis required to produce Lercanidipine's complex structure presents numerous opportunities for the generation of such impurities.

These can include:

Unreacted Starting Materials or Intermediates: If a reaction step does not proceed to completion, residual starting materials or intermediate compounds may persist in the final product.

Byproducts of Side Reactions: Alternative reaction pathways can lead to the formation of unintended molecules that are structurally related to Lercanidipine.

Reagents, Ligands, and Catalysts: Chemicals used to facilitate the synthesis may carry over into the final API if not completely removed during purification.

| Source Category | Description | Example Context for Lercanidipine Synthesis |

|---|---|---|

| Starting Materials | Raw chemicals used at the beginning of a synthesis route. | Residual 3-nitrobenzaldehyde (B41214) or other initial components. |

| Intermediates | Molecules formed during the synthesis that are precursors to the final API. | An incompletely cyclized Hantzsch condensation product. |

| Byproducts | Unwanted compounds formed from side reactions between materials present in the reaction mixture. | Isomers or over-alkylated products formed during the attachment of the side chain. |

Degradation impurities are substances that form when the API undergoes chemical changes during storage, handling, or formulation. This degradation can be triggered by exposure to environmental factors such as light, heat, humidity, or interaction with excipients.

This compound is a well-characterized degradation impurity of Lercanidipine. The "D" in its common nomenclature often signifies "degradation." Its formation is directly linked to the inherent chemical instability of the 1,4-dihydropyridine ring system, which is the core scaffold of Lercanidipine.

The primary degradation pathway for Lercanidipine, and for DHP-class compounds in general, is the oxidation of the 1,4-dihydropyridine ring to form a stable, aromatic pyridine (B92270) ring . This transformation is an aromatization reaction involving the loss of two hydrogen atoms and results in the formation of the corresponding pyridine analogue. This analogue is this compound. This process is often accelerated by exposure to light (photodegradation) and oxidative conditions. The resulting impurity lacks the specific three-dimensional structure of the DHP ring necessary for pharmacological activity and is therefore critical to monitor and control in the final drug product.

| Property | Lercanidipine (Parent API) | This compound (Pyridine Analogue) |

|---|---|---|

| Origin | Active Pharmaceutical Ingredient | Degradation Product |

| Core Ring Structure | 1,4-Dihydropyridine (non-aromatic) | Pyridine (aromatic) |

| Formation Mechanism | Chemical Synthesis | Oxidation/Aromatization of the DHP ring |

| Molecular Formula | C₃₆H₄₁N₃O₆ | C₃₆H₃₉N₃O₆ |

| Molar Mass Difference | N/A | -2.02 g/mol (loss of H₂) |

| Significance | The intended active substance. | A critical impurity indicating product degradation and potential loss of potency. Must be controlled within specified limits. |

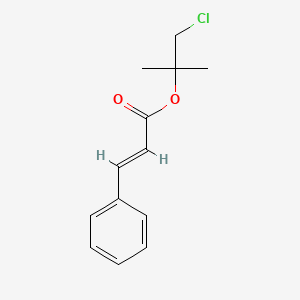

Structure

3D Structure

Properties

Molecular Formula |

C13H15ClO2 |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

(1-chloro-2-methylpropan-2-yl) (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C13H15ClO2/c1-13(2,10-14)16-12(15)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8+ |

InChI Key |

UUMVHZWBPFRKNU-CMDGGOBGSA-N |

Isomeric SMILES |

CC(C)(CCl)OC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(CCl)OC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Lercanidipine D₆ Impurity 6: a Detailed Profile

Chemical Identity

Lercanidipine-D₆ impurity 6 is identified by the following chemical and structural information:

| Property | Value |

| Chemical Name | (1-chloro-2-methylpropan-2-yl) (E)-3-phenylprop-2-enoate |

| CAS Number | 2407630-84-4 |

| Molecular Formula | C₁₃H₁₅ClO₂ |

| Molecular Weight | 238.71 g/mol |

Data sourced from commercial supplier information. nih.gov

Synthesis and Formation

The precise, documented synthesis of Lercanidipine-D₆ impurity 6 is not extensively detailed in publicly available scientific literature. However, based on its chemical structure, its formation is likely related to the starting materials and intermediates used in the synthesis of Lercanidipine or as a degradation product.

One plausible route for its formation could involve the esterification of 3-phenylprop-2-enoic acid (cinnamic acid) with 1-chloro-2-methyl-2-propanol (B146346). The synthesis of 1-chloro-2-methyl-2-propanol itself can be achieved through the reaction of 2-methyl-3-chloropropene with water in the presence of a cation exchange resin. stenutz.eu

Forced degradation studies on Lercanidipine have shown that the drug degrades under various stress conditions, including acidic, basic, oxidative, and photolytic stress, leading to the formation of several degradation products. veeprho.comrsc.orginnovareacademics.in While specific studies identifying Lercanidipine-D₆ impurity 6 as a direct degradant are not widely reported, it is conceivable that under certain conditions, cleavage of the Lercanidipine molecule could lead to precursors that react to form this impurity. For example, hydrolysis reactions of Lercanidipine intermediates under alkaline conditions are known to produce various degradation products. aquigenbio.com

Analytical Characterization

The characterization of pharmaceutical impurities relies on a suite of sophisticated analytical techniques to confirm their structure and quantify their presence.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Lercanidipine and its impurities. innovareacademics.innaarini.com Reversed-phase HPLC methods, often using C8 or C18 columns, are typically employed. pillbuys.com The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile. pillbuys.comnaarini.com Detection is commonly performed using UV spectrophotometry at a wavelength where both Lercanidipine and its impurities exhibit significant absorbance, such as around 220 nm or 240 nm. veeprho.com

The development of a stability-indicating HPLC method is crucial to ensure that all degradation products are separated from the main API peak and from each other. pillbuys.com The limit of detection (LOD) and limit of quantitation (LOQ) for these methods are determined as per ICH guidelines to ensure they are sensitive enough to detect impurities at the required low levels. veeprho.comnaarini.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of an impurity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying impurities as they elute from the HPLC column. innovareacademics.in For Lercanidipine-D₆ impurity 6, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of 238.71 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which would be a strong indicator of the presence of a chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of (1-chloro-2-methylpropan-2-yl) (E)-3-phenylprop-2-enoate would be expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the prop-2-enoate moiety, the methylene (B1212753) protons adjacent to the chlorine atom, and the methyl protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the chloro-methylpropyl group.

Lercanidipine D Impurity 6: Specific Research Focus

Chemical Identity and Nomenclature

The nomenclature of pharmaceutical impurities can be complex, with different naming conventions and identifiers used. It is crucial to distinguish between various related substances to understand their origins and potential impact.

Lercanidipine (B1674757) Impurity D, also referred to as LER-D, is a known related substance of Lercanidipine. It has been identified as both a process impurity, meaning it can be formed during the synthesis of the active pharmaceutical ingredient (API), and a degradation impurity, indicating it can result from the breakdown of Lercanidipine over time. daicelpharmastandards.comnih.gov One study using a stability-indicating rapid resolution liquid chromatography method found that LER-D was a major degradation product under photolytic stress conditions. nih.gov

The characterization of such impurities is a critical step in pharmaceutical analysis. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed for the structural elucidation and quantification of these compounds. daicelpharmastandards.com Several suppliers of pharmaceutical reference standards provide Lercanidipine EP Impurity D, which is chemically defined as 3-[1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 5-ethyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride. synzeal.com These reference standards are accompanied by a comprehensive Certificate of Analysis that includes detailed characterization data from techniques like 1H-NMR, Mass Spectrometry, and HPLC to confirm the identity and purity. synthinkchemicals.com

Table 1: Chemical Identification of Lercanidipine Impurity D

| Identifier | Value |

| Chemical Name | 3-[1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 5-ethyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |

| CAS Number | 210579-71-8 |

| Molecular Formula | C37H43N3O6.HCl |

| Molecular Weight | 662.21 g/mol |

| Classification | Process and Degradation Impurity |

Lercanidipine-D Impurity 6 is another distinct impurity associated with Lercanidipine. It is structurally different from Lercanidipine Impurity D and is classified as an oxidative and synthetic impurity. This suggests that it can be formed through oxidation of the Lercanidipine molecule or as a byproduct during its synthesis.

The precise chemical structure of this compound is given by its systematic name. This nomenclature provides a complete description of the molecule's composition and the arrangement of its atoms. The availability of reference standards for this impurity allows for its use in analytical method development, validation, and routine quality control testing of Lercanidipine. synzeal.com

Table 2: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 1-(1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |

| CAS Number | 2407630-84-4 |

| Molecular Formula | C36H41N3O6 |

| Molecular Weight | 611.73 g/mol |

| Classification | Oxidative and Synthetic Impurity |

Lercanidipine Impurity 6 (CAS 2407630-84-4): Structural Definition as Oxidative and Synthetic Impurity

Academic Importance of Investigating this compound

The investigation of specific pharmaceutical impurities like this compound holds significant academic importance, primarily centered on ensuring drug safety, optimizing manufacturing processes, and advancing analytical methodologies. The study of such impurities is a cornerstone of pharmaceutical sciences, contributing to the broader understanding of drug stability and degradation pathways.

From a quality control perspective, the presence of impurities can impact the safety and efficacy of a drug product. Therefore, regulatory bodies worldwide mandate the identification and control of impurities within strict limits. The academic pursuit of understanding impurities like this compound contributes to the development of robust analytical methods necessary for this regulatory compliance. Research in this area often focuses on creating highly sensitive and specific stability-indicating assays that can separate and quantify the active pharmaceutical ingredient from its potential impurities. synzeal.com

Furthermore, understanding the formation of oxidative impurities such as this compound is of academic interest as it sheds light on the chemical stability of the drug molecule. Research into the mechanisms of oxidative degradation can inform the development of more stable drug formulations and appropriate storage conditions. This knowledge is crucial for preventing the degradation of the drug product over its shelf life and ensuring that patients receive a safe and effective medication. The general study of Lercanidipine impurities is essential for product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings, and for the identification of potentially genotoxic byproducts. synzeal.com

While specific academic studies focusing solely on the toxicological or pharmacological effects of this compound are not widely documented in publicly available literature, the principles of impurity investigation remain paramount. The academic community plays a vital role in developing the foundational knowledge and analytical tools that the pharmaceutical industry relies on to ensure the quality and safety of medicines.

Formation Pathways and Mechanistic Studies of Lercanidipine D Impurity 6

Degradation-Induced Formation

Lercanidipine (B1674757) is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. These degradation processes can lead to the formation of several impurities, including Impurity 6.

Hydrolytic Degradation Mechanisms and Products

Hydrolytic degradation involves the chemical breakdown of a substance by reaction with water. The stability of Lercanidipine is significantly influenced by pH. nih.govtandfonline.comresearchgate.net Studies have shown that Lercanidipine undergoes degradation in both acidic and alkaline conditions. researchgate.netjpionline.orgresearchgate.net

Under acidic stress conditions (e.g., 0.1 N HCl at 60°C), Lercanidipine has been observed to degrade by as much as 8.181% to 19.68%. researchgate.netjpionline.org Similarly, in alkaline conditions (e.g., 0.1 N NaOH), degradation rates of 7.241% to 13.14% have been reported. researchgate.netjpionline.org The degradation in solution appears to follow first-order reaction kinetics. nih.govtandfonline.comresearchgate.net The primary mechanism in acid-mediated hydrolysis involves the transformation of the dihydropyridine (B1217469) moiety of the Lercanidipine molecule. dntb.gov.ua

| Stress Condition | Reagent | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 8.181% | jpionline.org |

| Acid Hydrolysis | 1N HCl | 12.6% | innovareacademics.in |

| Alkaline Hydrolysis | 0.1 N NaOH | 7.241% | jpionline.org |

| Alkaline Hydrolysis | 1N NaOH | 13.4% | innovareacademics.in |

| Neutral Hydrolysis | Water | 11.2% | innovareacademics.in |

This table is interactive. Click on the headers to sort.

Oxidative Degradation Mechanisms and Products

Oxidative degradation is a major pathway for the formation of Lercanidipine impurities. Studies indicate that Lercanidipine is highly susceptible to oxidative stress. researchgate.net Lercanidipine-D impurity 6 has been specifically identified as an oxidative product of Lercanidipine. veeprho.com

Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) confirm the molecule's sensitivity. In one study, exposure to 3% H₂O₂ for 24 hours resulted in 0.841% degradation. jpionline.org Another study reported that under oxidative conditions, 28.95% of the drug degraded, making it the most significant degradation pathway compared to hydrolytic, thermal, or photolytic stress. researchgate.net Another impurity, known as Lercanidipine Impurity B, has also been identified as an oxidation product. researchgate.net

| Stress Condition | Reagent | Degradation (%) | Key Products | Reference |

| Oxidation | 3% H₂O₂ | 0.841% | - | jpionline.org |

| Oxidation | 30% H₂O₂ | 11.8% | Two degradation peaks observed | innovareacademics.in |

| Oxidation | Not Specified | 28.95% | This compound, Impurity B | veeprho.comresearchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort.

The mechanism likely involves the oxidation of the dihydropyridine ring, a common reaction for this class of compounds, leading to the formation of the corresponding pyridine (B92270) derivative.

Photolytic Degradation Mechanisms and Products

Lercanidipine is susceptible to degradation upon exposure to light. nih.govdaneshyari.com Photochemical reactions involved in its degradation include the aromatization of the dihydropyridine moiety, the formation of nitroso derivatives, and N-dealkylation in the side chain. nih.govdaneshyari.comresearchgate.net The primary photodegradation product is often the pyridine derivative, resulting from the oxidation of the dihydropyridine ring. researchgate.net

Under forced photolytic degradation (UV light at 254 nm for 24 hours), Lercanidipine showed relatively low degradation of 1.471%. jpionline.org However, another study identified a different impurity, Lercanidipine Impurity D (Lercanidipine Ethyl Impurity), as a major degradation product under photolytic conditions. nih.govsynzeal.com This highlights that different impurities can be formed depending on the specific light exposure conditions.

| Stress Condition | Light Source | Degradation (%) | Key Products | Reference |

| Photolysis | UV Cabinet (254 nm) | 1.471% | - | jpionline.org |

| Photolysis | Not Specified | 0.05% | - | researchgate.net |

| Photolysis | Not Specified | Not Specified | Lercanidipine Impurity D (Pyridine derivative) | nih.gov |

This table is interactive. Click on the headers to sort.

Thermal Degradation Mechanisms and Products

Lercanidipine is relatively stable under thermal stress compared to oxidative or hydrolytic conditions. researchgate.net Forced degradation studies where the drug was refluxed in water at 60°C for 6 hours showed only 0.771% degradation. jpionline.org Another study reported a degradation of only 0.68% under thermal stress. researchgate.net However, when subjected to thermal degradation combined with moisture, the degradation increased significantly, with major unknown impurities being formed. nih.gov Temperature and moisture content are both important factors affecting the degradation rate of Lercanidipine in its solid state. nih.govtandfonline.comresearchgate.net

Influence of Environmental Factors and Excipients on Degradation

The degradation of Lercanidipine is significantly influenced by environmental factors such as pH, temperature, and humidity. nih.govtandfonline.comresearchgate.net Moisture and temperature, in particular, play crucial roles in the degradation rate of the solid form of the drug. nih.govtandfonline.comresearchgate.net

The interaction between Lercanidipine and pharmaceutical excipients can also affect its stability. While Lercanidipine has shown good compatibility with many common excipients like surfactants, cosurfactants, and oils, some excipients can impact its stability under specific conditions. nih.govtandfonline.comresearchgate.net For instance, studies on other drugs have shown that excipients like citric acid can decrease stability at elevated temperatures, while others like polyvinyl alcohol can affect stability under UV-VIS exposure. researchgate.net Physicochemical analyses using methods such as Fourier Transform Infrared Spectroscopy (FT-IR), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) are used to study the interaction between the drug and excipients to ensure no significant interactions that could lead to degradation. humanjournals.comiscientific.org

Synthetic By-product Generation

Impurities in Lercanidipine are not only formed through degradation but can also be generated during the manufacturing process. daicelpharmastandards.comsynthinkchemicals.com These process-related impurities can arise from starting materials, intermediates, or side reactions occurring during the synthesis. daicelpharmastandards.com

This compound has been identified as both an oxidative product and a synthetic impurity. veeprho.com This indicates that it can be formed as a by-product during the chemical synthesis of the Lercanidipine active pharmaceutical ingredient. The synthesis of Lercanidipine is a multi-step process, and certain reaction pathways, particularly the final cyclization step, can generate several by-products, making purification complex. googleapis.comgoogle.com The presence of such impurities necessitates stringent control measures and robust analytical methods to ensure the purity and quality of the final drug substance. daicelpharmastandards.com

Analysis of Manufacturing Process Intermediates and Side Reactions

The synthesis of lercanidipine is a multi-step process that involves the formation of a dihydropyridine ring and subsequent esterification reactions. googleapis.com Impurities can be introduced at various stages through unreacted starting materials, by-products from side reactions, or degradation of the final compound. daicelpharmastandards.comveeprho.com

One of the key intermediates in lercanidipine synthesis is 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid . A common synthetic route involves the reaction of this intermediate with thionyl chloride to form an acid chloride. This activated intermediate is then esterified with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol to yield lercanidipine. googleapis.com

The formation of Lercanidipine-D3 impurity 6 is primarily attributed to incomplete or partial hydrolysis of one of the ester groups of a diester precursor or the lercanidipine molecule itself. Another potential pathway involves a side reaction during the esterification step where the carboxylic acid at the 3-position of the dihydropyridine ring is not esterified, or is selectively hydrolyzed post-esterification.

A significant side reaction that can occur during lercanidipine synthesis is transesterification . For instance, a known impurity, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 2-[N-(3,3-diphenyl propyl)-N-methylamino]-1,1-dimethyl ethyl propyl diester, is formed through the transesterification of lercanidipine hydrochloride with n-propanol in the presence of hydrochloric acid. googleapis.com This highlights the susceptibility of the ester groups to nucleophilic attack, a mechanism that could also contribute to the formation of other ester-related impurities under different conditions.

Forced degradation studies, which involve subjecting the drug substance to more severe conditions than accelerated stability testing, can provide valuable insights into potential degradation pathways and the formation of impurities like Impurity 6. researchgate.net Such studies help in identifying the chemical behavior of the molecule and the potential for hydrolysis, oxidation, or other degradation mechanisms. researchgate.net

Table 1: Key Intermediates in Lercanidipine Synthesis

| Intermediate Name | Chemical Structure | Role in Synthesis | Potential for Impurity Formation |

| 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | C₁₇H₁₈N₂O₆ | Precursor to the dihydropyridine core | Incomplete reaction can lead to carry-over and subsequent side reactions. |

| 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol | C₂₀H₂₇NO | Side chain precursor | Residual starting material can lead to the formation of related impurities. |

| Lercanidipine Acid Chloride | C₁₇H₁₇ClN₂O₅ | Activated intermediate for esterification | Highly reactive and can participate in various side reactions if not controlled properly. |

Impact of Reaction Conditions on Impurity 6 Formation

The formation of process-related impurities is highly dependent on the specific reaction conditions employed during synthesis. daicelpharmastandards.com Factors such as temperature, pH, solvent, and reaction time can significantly influence the rate and type of side reactions, thereby affecting the impurity profile of the final product.

Temperature: Elevated temperatures can accelerate the rate of both the desired reactions and unwanted side reactions, including degradation and transesterification. veeprho.com For the esterification step in lercanidipine synthesis, maintaining a controlled temperature, typically between -10°C and 0°C, is crucial to minimize the formation of by-products. googleapis.com Higher temperatures could lead to the degradation of the dihydropyridine ring or promote side reactions involving the ester groups.

pH: The pH of the reaction medium plays a critical role, particularly in reactions involving acidic or basic species. In the synthesis of lercanidipine, adjusting the pH to approximately 8 to 9 with a base is a key step in certain procedures. googleapis.com Deviations from the optimal pH range can lead to the formation of various impurities. For instance, acidic conditions, often in the presence of HCl, can catalyze the hydrolysis of the ester groups, potentially leading to the formation of Lercanidipine-D3 impurity 6. Conversely, strongly basic conditions could also promote hydrolysis or other unwanted reactions.

Solvent: The choice of solvent can influence reaction pathways and the solubility of reactants and intermediates. Solvents like dichloromethane and dimethylformamide are often used in the synthesis of lercanidipine. googleapis.com The presence of nucleophilic solvents, such as alcohols, can lead to transesterification reactions, as seen with the formation of the propyl diester impurity in the presence of n-propanol. googleapis.com Therefore, the use of anhydrous and non-reactive solvents is critical to prevent the formation of such impurities.

Table 2: Influence of Reaction Parameters on Potential Impurity Formation

| Parameter | Condition | Potential Impact on Impurity 6 Formation |

| Temperature | Elevated | Increased rate of hydrolysis and other degradation reactions. |

| Controlled (e.g., -10 to 0°C) | Minimizes side reactions and degradation. googleapis.com | |

| pH | Acidic (e.g., presence of HCl) | Catalyzes hydrolysis of the ester group, a potential pathway to Impurity 6. googleapis.com |

| Basic | May promote hydrolysis or other base-catalyzed side reactions. | |

| Neutral/Optimal | Favors the desired reaction and minimizes impurity formation. | |

| Solvent | Protic (e.g., alcohols) | Can lead to transesterification side reactions. googleapis.com |

| Aprotic/Anhydrous | Reduces the likelihood of hydrolysis and transesterification. | |

| Reaction Time | Prolonged | Increases the potential for degradation and side product formation. |

Advanced Analytical Methodologies for Lercanidipine D Impurity 6 Profiling

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are the cornerstone for the separation, isolation, and quantification of impurities in pharmaceutical manufacturing. For Lercanidipine-D impurity 6, reversed-phase high-performance liquid chromatography (RP-HPLC) stands out as the most widely applied and validated method due to its high resolution, sensitivity, and robustness daicelpharmastandards.com.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a stability-indicating HPLC method is crucial for separating this compound from the parent drug and other related substances. Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose ijsr.netjbclinpharm.org. Validation encompasses parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness jbclinpharm.orgnih.gov.

The choice of stationary phase is critical for achieving the desired selectivity and resolution in reversed-phase HPLC. For the analysis of lercanidipine (B1674757) and its impurities, C18 (octadecylsilane) columns are predominantly used due to their hydrophobicity, which provides excellent retention and separation for moderately polar to non-polar compounds like lercanidipine ijsr.netnih.govjpionline.orgresearchgate.net. C8 (octylsilane) columns, being slightly less retentive than C18, are also a viable option and have been successfully employed nih.govresearchgate.net.

During method development, various stationary phases such as C18, C8, Phenyl, and Cyano columns are often screened to find the optimal selectivity for all impurities, including Impurity 6 ijsr.net. The selection is based on achieving the best resolution between the main component and all potential impurities. The use of modern columns with smaller particle sizes (e.g., sub-2 µm to 5 µm) enhances column efficiency and resolution nih.govjpionline.orgresearchgate.net.

Table 1: Examples of Stationary Phases Used in Lercanidipine Impurity Analysis

| Stationary Phase | Column Dimensions | Particle Size | Reference |

|---|---|---|---|

| Inertsil ODS 3V, C18 | 150 X 4.6 mm | Not Specified | ijsr.net |

| Zorbax SB C18 | 50 x 4.6 mm | 1.8 µm | nih.govresearchgate.net |

| Symmetry C18 | 250 x 4.6 mm | 5 µm | jpionline.org |

| Kromasil C18 | 250 x 4.6 mm | Not Specified | jbclinpharm.org |

| XTerra C18 | 20 x 4.6 mm | 3.5 µm | researchgate.net |

The mobile phase composition, including the type of organic modifier, buffer, and pH, plays a significant role in the retention and selectivity of the separation. A combination of an aqueous buffer and an organic solvent is typical for reversed-phase chromatography of lercanidipine impurities. Acetonitrile and methanol are the most common organic modifiers used ijsr.netjpionline.org.

The aqueous phase often consists of a buffer to control the pH and improve peak shape. Phosphate, acetate, and formate buffers are frequently used jbclinpharm.orgnih.govnih.govjpionline.org. The pH of the mobile phase is generally maintained in the acidic range (pH 2.5-4.5) to ensure the ionization state of the analytes is consistent, leading to sharp and symmetrical peaks jbclinpharm.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov. Additives like trifluoroacetic acid (TFA) or triethylamine (TEA) are also used to improve peak shape and resolution ijsr.netresearchgate.netresearchgate.net. Both isocratic and gradient elution strategies are employed. Gradient elution is particularly useful for separating a complex mixture of impurities with different polarities within a reasonable timeframe nih.gov.

Table 2: Mobile Phase Compositions for Lercanidipine Impurity Separation

| Aqueous Phase | Organic Phase(s) | Ratio / Elution | pH | Reference |

|---|---|---|---|---|

| 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile | 50:50 (v/v) | Not Specified | ijsr.net |

| 0.01 M Potassium Dihydrogen Phosphate | Acetonitrile | Gradient | 3.5 | nih.govresearchgate.net |

| Dihydrogen Orthophosphate Buffer | Methanol, Acetonitrile | 40:40:20 (v/v/v) | Not Specified | jpionline.org |

| 20 mM Acetate Buffer | Acetonitrile | 10:90 (v/v) | 4.5 | jbclinpharm.org |

| 1.5% Triethylamine (TEA) in Water | Acetonitrile | 65:35 (v/v) | 3.0 | researchgate.net |

UV-Vis spectrophotometry is the most common detection method for the HPLC analysis of lercanidipine and its impurities. The selection of an appropriate detection wavelength is crucial for achieving adequate sensitivity for all components. The wavelength is typically chosen based on the UV absorption maxima of lercanidipine and its impurities to ensure that even trace levels can be accurately quantified.

Commonly reported wavelengths for detection include 220 nm, 225 nm, 240 nm, and 256 nm ijsr.netjbclinpharm.orgnih.govnih.govjpionline.orgresearchgate.netresearchgate.net. A wavelength of 240 nm is frequently selected as it provides a good response for both the main drug and its related substances jbclinpharm.orgnih.govresearchgate.netresearchgate.net. The final choice of wavelength may be a compromise to ensure sensitive detection of all specified and unspecified impurities.

Fine-tuning chromatographic parameters is essential for optimizing the separation.

Flow Rate: For standard analytical HPLC columns (e.g., 4.6 mm internal diameter), a flow rate of 1.0 mL/min is most commonly used ijsr.netnih.govnih.govjpionline.orgresearchgate.netresearchgate.net. This provides a good balance between analysis time and separation efficiency.

Column Temperature: The column temperature is controlled to ensure the reproducibility of retention times. Temperatures typically range from 20°C to 35°C ijsr.netnih.govresearchgate.netnih.gov. Maintaining a constant temperature, such as 30°C, helps to minimize viscosity variations in the mobile phase and improve the consistency of the separation ijsr.netnih.gov.

pH: As mentioned previously, controlling the mobile phase pH is critical. An acidic pH, typically between 2.5 and 4.5, is maintained to suppress the silanol activity on the stationary phase and to ensure consistent protonation of the analytes, leading to improved peak shapes and reproducible retention jbclinpharm.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov.

Table 3: Summary of Optimized Chromatographic Parameters

| Parameter | Typical Range/Value | References |

|---|---|---|

| Flow Rate | 1.0 mL/min | ijsr.netnih.govnih.govjpionline.orgresearchgate.netresearchgate.net |

| Column Temperature | 20°C - 35°C | ijsr.netnih.govresearchgate.netnih.gov |

Rapid Resolution Liquid Chromatography (RRLC) for Enhanced Efficiency

To improve throughput and efficiency, Rapid Resolution Liquid Chromatography (RRLC) or Ultra-High-Performance Liquid Chromatography (UPLC) methods have been developed for lercanidipine impurity profiling nih.govnih.gov. These techniques utilize columns packed with sub-2 µm particles, which results in significantly higher separation efficiency and allows for the use of higher flow rates without compromising resolution nih.govnih.gov.

An RRLC method using a Zorbax SB C18 column with 1.8 µm particles demonstrated a short run time of 10 minutes for the separation of lercanidipine from its process impurities and degradation products nih.gov. Similarly, a UPLC method on a BEH C18 column with 1.7 µm particles was developed for the determination of lercanidipine in plasma, showcasing the speed and sensitivity of this approach nih.gov. The enhanced efficiency of RRLC and UPLC allows for faster analysis times, which is highly beneficial in a quality control environment where a large number of samples need to be analyzed nih.gov.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over conventional HPLC for the analysis of pharmaceutical impurities. nih.gov UPLC methods are integral to separating this compound from the active pharmaceutical ingredient (API) and other related substances. researchgate.net The chromatographic separation is typically achieved on sub-2 µm particle columns, which provide superior efficiency. nih.gov

While specific UPLC parameters for this compound are proprietary, representative conditions for lercanidipine and its impurities often involve a reversed-phase column and gradient elution to achieve optimal separation. researchgate.netresearchgate.net The high resolving power of UPLC is crucial for accurately quantifying impurity levels, ensuring they remain within acceptable limits as mandated by regulatory bodies. daicelpharmastandards.com

Table 1: Representative UPLC System Parameters for Lercanidipine Impurity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., potassium dihydrogen phosphate, ammonium formate) and an organic modifier (e.g., acetonitrile, methanol). nih.govresearchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min. researchgate.net |

| Column Temperature | Ambient to 40°C. wjpps.com |

| Detection | UV or Mass Spectrometry (MS). researchgate.netwjpps.com |

| Injection Volume | 2 - 20 µL. researchgate.net |

Spectroscopic and Hyphenated Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and hyphenated analytical techniques. These methods provide complementary information regarding the impurity's molecular weight, fragmentation patterns, functional groups, and atomic arrangement.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Ion and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the identification and characterization of pharmaceutical impurities. daicelpharmastandards.comnih.gov The method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS/MS is used to determine its molecular weight and to study its fragmentation patterns, which provides crucial information for structural elucidation. nih.gov

The impurity has a molecular formula of C36H41N3O6 and a molecular weight of approximately 611.7 g/mol . veeprho.commanasalifesciences.com In positive ion electrospray ionization (ESI) mode, it is expected to show a protonated molecular ion [M+H]+ at an m/z (mass-to-charge ratio) of approximately 612.7. Tandem mass spectrometry (MS/MS) experiments involve selecting this precursor ion and subjecting it to collision-induced dissociation to generate characteristic product ions. This fragmentation pattern serves as a fingerprint for the molecule, allowing it to be distinguished from the parent drug and other isomers. For instance, the parent Lercanidipine molecule also shows a precursor ion at m/z 612.2, which fragments to a major product ion at m/z 280.1/280.2. nih.govnih.gov Analysis of the unique fragmentation of impurity 6 is essential for its unambiguous identification.

Table 2: Expected LC-MS/MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C36H41N3O6 | veeprho.commanasalifesciences.com |

| Molecular Weight | 611.73 g/mol | veeprho.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Expected Precursor Ion [M+H]+ | m/z ≈ 612.7 | Calculated |

| Fragmentation Analysis | Performed via MS/MS to yield specific product ions for structural confirmation. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, including pharmaceutical impurities. daicelpharmastandards.com Techniques such as Proton (1H) NMR and Carbon-13 (13C) NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

For this compound, NMR analysis allows for the precise mapping of its atomic connectivity, confirming its identity as 1-(1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. veeprho.comsynzeal.com The chemical shifts, coupling constants, and signal integrations in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, provide a complete picture of the molecular structure. This level of detail is crucial for distinguishing it from other isomers and related substances. Suppliers of Lercanidipine impurity standards typically provide comprehensive characterization reports that include 1H NMR and 13C NMR data to confirm the structure. daicelpharmastandards.commanasalifesciences.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. manasalifesciences.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. Analysis of the IR spectrum for this compound helps to confirm the presence of key functional groups consistent with its proposed structure. manasalifesciences.comiscientific.org

Based on its chemical structure, the IR spectrum is expected to show characteristic absorption peaks for:

Carboxylic Acid (O-H stretch): A broad band.

Ester and Carboxylic Acid (C=O stretch): Strong absorptions.

Nitro Group (N-O stretch): Characteristic strong absorptions.

Aromatic Rings (C=C stretch): Multiple bands.

Aliphatic Groups (C-H stretch): Absorptions in the alkane region.

Ultraviolet (UV) Spectroscopy for Detection and Profiling

Ultraviolet (UV) spectroscopy is commonly used as a detection method in liquid chromatography for the analysis of lercanidipine and its impurities due to the presence of chromophores in their structures. nih.govjbclinpharm.org The dihydropyridine (B1217469) ring and the nitrophenyl group are strong UV absorbers, making detection sensitive and reliable.

The UV spectrum of a compound is plotted as absorbance versus wavelength. Different studies analyzing lercanidipine and its degradation products have employed various detection wavelengths, indicating that the selection depends on the specific requirements of the analytical method. researchgate.netresearchgate.netjchr.org Monitoring at an appropriate wavelength allows for the quantification of this compound in the presence of the API. researchgate.net

Table 3: UV Detection Wavelengths Used in the Analysis of Lercanidipine and its Impurities

| Wavelength | Application Context | Reference |

|---|---|---|

| 220 nm | Impurity determination by rapid resolution LC. | researchgate.net |

| 237 nm | HPLC analysis of Lercanidipine. | jchr.org |

| 240 nm | HPLC analysis of Lercanidipine and its impurities. | researchgate.netresearchgate.net |

| 356 nm | HPLC analysis of photolysis products. | researchgate.net |

| 553 nm | Spectrophotometric determination after derivatization. | sphinxsai.com |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to confirm the empirical formula of the molecule. For this compound, the established molecular formula is C36H41N3O6. veeprho.commanasalifesciences.com

Elemental analysis provides experimental evidence to support this formula by comparing the measured elemental composition with the theoretically calculated values. A close correlation between the experimental and theoretical percentages validates the assigned molecular formula, which is a critical component of the structural elucidation process. manasalifesciences.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 36 | 432.396 | 70.68 |

| Hydrogen | H | 1.008 | 41 | 41.328 | 6.76 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 6.87 |

| Oxygen | O | 15.999 | 6 | 95.994 | 15.69 |

| Total | | | | 611.739 | 100.00 |

Single Crystal X-ray Diffraction (XRD) for Definitive Structure

Single Crystal X-ray Diffraction (XRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. In the context of pharmaceutical impurities, obtaining a definitive molecular structure is paramount for understanding its formation, potential toxicity, and for the unequivocal confirmation of its identity when developing reference standards.

The process involves irradiating a single, high-quality crystal of the impurity with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, is meticulously measured. By analyzing the positions and intensities of these diffracted spots, researchers can map the electron density within the crystal and, consequently, determine the precise spatial arrangement of every atom in the molecule. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, resolving any structural ambiguities that might persist from other analytical methods like NMR or Mass Spectrometry. While general analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to detect and quantify impurities, XRD provides the foundational, definitive structural evidence required for a reference standard. daicelpharmastandards.com

Method Validation and Stability-Indicating Capabilities

For an analytical method to be considered reliable for routine quality control and stability studies, it must undergo a rigorous validation process. This ensures the method is suitable for its intended purpose. The validation of an analytical procedure for this compound would encompass a series of tests as stipulated by International Council for Harmonisation (ICH) guidelines.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradants, or placebo components. For this compound, this is typically demonstrated through a combination of resolution assessments and forced degradation studies.

The method must demonstrate baseline resolution between the peak for this compound, the active pharmaceutical ingredient (API) Lercanidipine, and other known related substances. Forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, and light), are performed to produce potential degradation products. researchgate.net The analytical method is then used to analyze these stressed samples. A truly specific and stability-indicating method will be able to separate the impurity 6 peak from any degradants formed, ensuring that co-elution does not lead to inaccurate quantification. researchgate.net The purity of the chromatographic peak for the impurity can be further confirmed using a photodiode array (PDA) detector.

These parameters are crucial for establishing the quantitative capabilities of the method.

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of this compound at different concentrations. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, precise, and accurate. For impurities, this range typically spans from the reporting threshold to 120% of the specification limit. A correlation coefficient (r²) value close to 0.999 is generally considered evidence of a strong linear relationship. ijsr.netjpionline.org

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. ijsr.net

Limit of Quantification (LOQ) : The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijsr.net The signal-to-noise ratio for LOQ is commonly 10:1. ijsr.net The precision at the LOQ level must be acceptable. ijsr.net

Table 1: Representative Linearity, LOD, and LOQ Data for an Impurity Method

| Parameter | Typical Value |

| Linearity Range (µg/mL) | 0.2 - 4.0 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.05 - 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.15 - 0.3 |

Note: Data is representative of typical HPLC methods for Lercanidipine impurities. researchgate.netijsr.netjpionline.org

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions.

Repeatability (Intra-assay Precision) : This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by performing at least six replicate measurements of the same sample, with the Relative Standard Deviation (%RSD) of the results being the key metric.

Intermediate Precision : This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. The %RSD is calculated for the combined results from these varied conditions to assess the method's consistency over time. For impurity analysis, a %RSD of less than 2.0% is generally considered acceptable. jpionline.org

Table 2: Example of Precision Study Results

| Parameter | Number of Replicates | Mean Concentration (µg/mL) | Standard Deviation | % RSD |

| Repeatability | 6 | 1.51 | 0.018 | 1.19% |

| Intermediate Precision | ||||

| Day 1 / Analyst 1 | 6 | 1.52 | 0.021 | 1.38% |

| Day 2 / Analyst 2 | 6 | 1.49 | 0.025 | 1.68% |

| Overall | 12 | 1.505 | 0.024 | 1.59% |

Note: The values are illustrative and based on typical acceptance criteria for pharmaceutical method validation. researchgate.netjpionline.org

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a placebo or sample matrix with known amounts of the this compound reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). jchr.org The method is then used to analyze these spiked samples, and the percentage of the impurity recovered is calculated. Good recovery is typically considered to be between 98.0% and 102.0%. ijsr.net

Table 3: Illustrative Accuracy and Recovery Data

| Spiking Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | % Recovery |

| 50% | 0.75 | 0.74 | 98.7% |

| 100% | 1.50 | 1.51 | 100.7% |

| 150% | 2.25 | 2.27 | 100.9% |

Note: This table represents typical results for recovery studies in pharmaceutical analysis. ijsr.netresearchgate.net

Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for this compound, these variations might include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min)

pH of the mobile phase buffer (e.g., ± 0.2 units)

Column temperature (e.g., ± 5 °C)

Organic composition of the mobile phase (e.g., ± 2%)

The effect of these changes on chromatographic parameters like retention time, peak tailing, and resolution is evaluated. The method is considered robust if the results remain within acceptable criteria despite these minor changes, demonstrating its suitability for transfer between different laboratories and instruments. ijsr.net

Table 4: Example of Robustness Testing Parameters and Outcomes

| Parameter Varied | Variation | Effect on Retention Time | Effect on Resolution | Result |

| Flow Rate | 0.9 mL/min | Shift from 6.5 min to 7.2 min | Maintained > 2.0 | Pass |

| 1.1 mL/min | Shift from 6.5 min to 5.9 min | Maintained > 2.0 | Pass | |

| Mobile Phase pH | 2.8 | Minor shift (± 0.1 min) | Maintained > 2.0 | Pass |

| 3.2 | Minor shift (± 0.1 min) | Maintained > 2.0 | Pass | |

| Column Temperature | 25 °C | Minor shift (± 0.2 min) | Maintained > 2.0 | Pass |

| 35 °C | Minor shift (± 0.2 min) | Maintained > 2.0 | Pass |

Note: This data is illustrative of a typical robustness study for an HPLC method. ijsr.netresearchgate.net

Impurity Control Strategies and Quality Assurance Pertaining to Lercanidipine D Impurity 6

Principles of Impurity Control in Active Pharmaceutical Ingredients

The foundation of impurity control in APIs is built on a comprehensive understanding of the manufacturing process and the potential for impurity formation. registech.compharmaknowledgeforum.com Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as ICH Q3A, which provide a framework for managing impurities in new drug substances. registech.comamsbiopharma.com These guidelines categorize impurities into organic, inorganic, and residual solvents. registech.com

A key principle is the establishment of a robust impurity control strategy early in the development process. registech.com This involves identifying potential impurities, understanding their sources, and setting appropriate acceptance criteria. pharmaknowledgeforum.comamsbiopharma.com The thresholds for reporting, identification, and qualification of impurities are determined based on the maximum daily dose of the drug. amsbiopharma.com For instance, the reporting threshold is the level above which an impurity must be reported, while the identification threshold necessitates structural elucidation. amsbiopharma.com The qualification threshold is the level at which an impurity must be assessed for its toxicological effects to ensure patient safety. amsbiopharma.com

A risk-based approach is integral to modern impurity control. pharmaknowledgeforum.comamsbiopharma.com This involves evaluating all potential sources of impurities, including raw materials, intermediates, and degradation products that may form during manufacturing or storage. pharmaknowledgeforum.comamsbiopharma.comdaicelpharmastandards.com

Table 1: Key ICH Q3A/B Thresholds for Impurities

| Threshold Type | General Threshold (for maximum daily dose ≤ 2g/day) |

|---|---|

| Reporting Threshold | ≥ 0.05% |

| Identification Threshold | > 0.10% or 1.0 mg per day intake (whichever is lower) |

Note: These are general thresholds and can vary based on the specific drug and its daily dosage.

Strategies for Minimizing Impurity 6 Formation during Synthesis

Impurities in Lercanidipine (B1674757) can originate from starting materials, byproducts of the manufacturing process, or degradation. daicelpharmastandards.com The synthesis of Lercanidipine is a multi-step process, and at each stage, there is a potential for the formation of related substances, including Impurity 6. google.comwipo.int

To minimize the formation of Lercanidipine-D impurity 6, a thorough understanding of the synthetic route is essential. google.comgoogle.com Strategies to control its formation include:

Optimization of Reaction Conditions: Careful control of parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants can significantly reduce the formation of unwanted byproducts. daicelpharmastandards.com For example, suboptimal conditions during the alkylation step in Lercanidipine synthesis can lead to the formation of related impurities.

Quality of Starting Materials: The purity of raw materials and intermediates is paramount. pharmaknowledgeforum.com Sourcing high-purity starting materials and implementing stringent quality control checks can prevent the introduction of impurities that may react to form Impurity 6.

Solvent Selection: The choice of solvents can influence reaction pathways and the formation of impurities. google.com Utilizing appropriate solvents and ensuring their purity can help to minimize side reactions.

Process Understanding and Control: A deep understanding of the reaction mechanism allows for the identification of critical process parameters that influence impurity formation. Implementing in-process controls to monitor these parameters can ensure the process remains within the desired operating range.

Advanced Purification Methodologies for Impurity 6 Removal (e.g., Recrystallization, Filtration, Chromatography)

Even with optimized synthesis, the presence of impurities is often unavoidable. Therefore, effective purification methods are crucial to ensure the final API meets the required purity specifications. daicelpharmastandards.com For Lercanidipine and its related substances, including Impurity 6, several advanced purification techniques can be employed. daicelpharmastandards.comgoogleapis.com

Recrystallization: This is a common and effective method for purifying solid compounds. daicelpharmastandards.com The crude Lercanidipine containing Impurity 6 can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool, causing the desired compound to crystallize while the impurity remains in the solution. The selection of the appropriate solvent system is critical for the efficiency of this process. google.com

Filtration: Filtration techniques are used to separate the crystallized API from the mother liquor containing the dissolved impurities. daicelpharmastandards.com

Chromatography: Chromatographic techniques are powerful tools for separating compounds with high resolution. daicelpharmastandards.com Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) can be used to isolate Lercanidipine from Impurity 6 and other related substances. google.com The choice of the stationary phase, mobile phase, and other chromatographic conditions is optimized to achieve the desired separation.

Table 2: Comparison of Purification Methodologies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Recrystallization | Difference in solubility of the API and impurity in a solvent at different temperatures. | Cost-effective, scalable. | May not be effective for impurities with similar solubility; potential for product loss. |

| Filtration | Physical separation of solid particles from a fluid. | Simple, widely applicable. | Limited to removing particulate matter. |

| Chromatography | Differential partitioning of components between a stationary and a mobile phase. | High resolution, can separate closely related compounds. | Can be expensive, may require significant solvent usage, scalability can be a challenge. |

In-Process Control and Release Testing for Impurity 6

In-process control (IPC) and final release testing are essential components of quality assurance, ensuring that the level of Impurity 6 is consistently monitored and controlled throughout the manufacturing process and in the final API. daicelpharmastandards.comsgs.com

In-Process Control (IPC): IPCs are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the intermediate or API meets its quality attributes. usp.org For Impurity 6, IPCs might involve sampling and analyzing reaction mixtures at critical steps to determine its level. This allows for corrective actions to be taken in real-time, preventing the propagation of the impurity in subsequent steps.

Release Testing: Before a batch of Lercanidipine API can be released for use in drug product manufacturing, it must undergo a comprehensive set of tests to ensure it meets the pre-defined specifications. almacgroup.com This includes the identification and quantification of specified impurities like Impurity 6. sgs.com

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of Lercanidipine and its impurities. nih.govresearchgate.netcolab.wsijsr.netjbclinpharm.org A validated, stability-indicating HPLC method is crucial for accurately quantifying Impurity 6. nih.gov Such a method should be able to separate Impurity 6 from Lercanidipine and all other potential impurities and degradation products. nih.govresearchgate.net

The validation of the analytical method is performed according to ICH Q2(R1) guidelines and includes parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Table 3: Typical Parameters for Analytical Method Validation

| Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. jbclinpharm.org |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

By implementing a robust control strategy that encompasses careful process design, advanced purification techniques, and rigorous analytical testing, the level of this compound can be effectively controlled, ensuring the quality, safety, and efficacy of the Lercanidipine active pharmaceutical ingredient.

Future Research Perspectives and Emerging Trends in Lercanidipine Impurity Analysis

Development of More Sensitive and Rapid Analytical Techniques

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished dosage forms are critical aspects of quality control. For lercanidipine (B1674757), a dihydropyridine (B1217469) calcium channel blocker, various analytical methods have been developed. However, the pursuit of more sensitive and rapid techniques remains a key area of research.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used method for the determination of lercanidipine and its impurities. colab.wsresearchgate.net Reversed-phase HPLC (RP-HPLC) methods have been developed to separate lercanidipine from its synthetic and degradation impurities. colab.ws For instance, one method utilized a Zorbax SB C18 column with a mobile phase of acetonitrile-water-triethylamine, achieving separation of six compounds in approximately 12 minutes. colab.ws Another RP-HPLC method demonstrated linearity over a concentration range of 1 µg/ml to 60 µg/ml with a limit of detection (LOD) of 0.025 µg/ml and a limit of quantification (LOQ) of 0.05 µg/ml. researchgate.net

To enhance sensitivity and specificity, researchers are increasingly turning to hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS/MS, in particular, has proven to be a powerful tool for the characterization of photodegradation products of lercanidipine. nih.gov This technique allows for the elucidation of the structures of unknown impurities by providing valuable information about their molecular weights and fragmentation patterns. The use of techniques like electrospray ionization (ESI) with an ion trap analyzer has been successful in characterizing the main photoproducts of lercanidipine. nih.gov

Future developments are expected to focus on Ultra-High-Performance Liquid Chromatography (UHPLC), which offers significant advantages in terms of speed and resolution over conventional HPLC. The use of smaller particle size columns in UHPLC leads to sharper peaks and shorter run times, enabling higher sample throughput. Capillary Electrophoresis (CE) and its hyphenation with mass spectrometry (CE-MS) also represent promising avenues for the rapid and efficient separation of lercanidipine and its impurities.

Table 1: Comparison of Analytical Techniques for Lercanidipine Impurity Analysis

| Technique | Advantages | Disadvantages |

| HPLC-UV | Robust, reliable, widely available | Lower sensitivity compared to MS |

| LC-MS/MS | High sensitivity and specificity, structural elucidation | Higher cost and complexity |

| UHPLC | Faster analysis, higher resolution | Higher backpressure, requires specialized instrumentation |

| CE-MS | High efficiency, low sample and reagent consumption | Lower concentration sensitivity for some analytes |

Comprehensive Understanding of All Lercanidipine Degradation Networks

A thorough understanding of the degradation pathways of a drug is essential for developing stability-indicating analytical methods and for ensuring the safety of the pharmaceutical product. Lercanidipine is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions. jpionline.orgresearchgate.net

Studies have shown that lercanidipine degrades significantly under acidic and basic conditions. jpionline.orgresearchgate.net Forced degradation studies revealed that the drug undergoes hydrolysis in the presence of acid and base. jpionline.org The degradation of lercanidipine in solution has been found to follow first-order kinetics. nih.gov The rate of degradation is influenced by pH, temperature, and moisture content. nih.gov

Photodegradation is another significant degradation pathway for lercanidipine. nih.gov Exposure to UV-A radiation can lead to the aromatization of the dihydropyridine ring, formation of nitrosoderivatives, and N-dealkylation in the side chain. nih.gov The solvent used can also affect the photodegradation pathway and kinetics. nih.gov

Oxidative degradation of lercanidipine has also been investigated, with studies showing degradation in the presence of hydrogen peroxide. jpionline.org Lercanidipine Impurity 6, chemically known as 1-(1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, is identified as an oxidative product and a synthetic impurity of lercanidipine. veeprho.com

Future research will likely focus on a more comprehensive mapping of all potential degradation products of lercanidipine, including those formed under long-term storage and in the presence of various excipients. The use of advanced analytical techniques like high-resolution mass spectrometry (HRMS) will be crucial in identifying and characterizing novel and low-level degradation products. This will lead to a more complete understanding of the degradation network and help in the development of more robust and stable formulations.

Table 2: Summary of Lercanidipine Degradation Pathways

| Stress Condition | Key Degradation Products |

| Acid Hydrolysis | Hydrolytic degradation products jpionline.orgresearchgate.net |

| Base Hydrolysis | Hydrolytic degradation products jpionline.orgresearchgate.net |

| Oxidation | Oxidative products, including Lercanidipine Impurity 6 jpionline.orgveeprho.com |

| Photodegradation | Aromatized dihydropyridine derivatives, nitrosoderivatives, N-dealkylated products nih.gov |

| Thermal Degradation | Minimal degradation observed under some conditions jpionline.org |

Application of Chemoinformatics and Predictive Modeling for Impurity Profiling

Chemoinformatics and predictive modeling are emerging as powerful tools in the field of pharmaceutical analysis, offering the potential to streamline impurity profiling and risk assessment. These computational approaches can be used to predict the potential degradation pathways of a drug molecule and to identify potential impurities that may form during synthesis or storage.

By analyzing the chemical structure of lercanidipine, it is possible to predict its susceptibility to various degradation reactions. For example, the dihydropyridine ring is known to be susceptible to oxidation and photodegradation. nih.gov Software tools can be used to simulate the degradation of lercanidipine under different conditions and to predict the structures of the resulting degradation products.

Predictive models can also be used to estimate the toxicity of impurities. This is particularly important for impurities that are present at low levels and for which toxicological data may not be available. By using quantitative structure-activity relationship (QSAR) models, it is possible to predict the potential toxicity of an impurity based on its chemical structure.

The application of chemoinformatics can also aid in the development of analytical methods. By predicting the physicochemical properties of impurities, such as their polarity and pKa, it is possible to optimize the chromatographic conditions for their separation. This can help to reduce the time and resources required for method development. researchgate.net

Green Analytical Chemistry Approaches for Impurity Analysis

The principles of green chemistry are increasingly being applied to the field of analytical chemistry to develop methods that are more environmentally friendly. Green analytical chemistry aims to reduce the use of hazardous solvents and reagents, minimize waste generation, and reduce energy consumption.

In the context of lercanidipine impurity analysis, there are several opportunities to incorporate green chemistry principles. One approach is to replace hazardous organic solvents in the mobile phase with more benign alternatives. For example, the use of ethanol (B145695) or supercritical fluids as mobile phases in chromatography is being explored.

Another approach is to reduce the consumption of solvents by using miniaturized analytical techniques, such as capillary electrophoresis and microfluidics-based systems. These techniques require only very small volumes of samples and reagents, which significantly reduces waste generation.

The development of solvent-free sample preparation techniques is another important aspect of green analytical chemistry. Techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) can be used to extract and concentrate impurities from the sample matrix without the need for organic solvents.

Furthermore, the development of eco-friendly spectrophotometric methods using reagents like methyl red presents a simple and cost-effective alternative for the determination of lercanidipine in its dosage form, aligning with the principles of green chemistry. researchgate.net As the pharmaceutical industry continues to embrace sustainability, the adoption of green analytical chemistry approaches for impurity analysis is expected to become more widespread.

Q & A

Q. What analytical methods are commonly employed to identify and quantify Lercanidipine-D Impurity 6 in pharmaceutical formulations?

Methodology: High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) is widely used for impurity profiling. This technique enables precise structural elucidation by analyzing fragmentation patterns and comparing them with reference standards or computational predictions. For quantification, validated UV detection at specific wavelengths (e.g., 220–240 nm) is applied, with method accuracy verified via spike-and-recovery experiments using synthetic impurity standards .

Q. How is the structural identity of this compound confirmed?

Methodology: A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) is utilized. NMR identifies functional groups and spatial arrangements, while HRMS provides exact mass data to confirm molecular formulas. Computational tools (e.g., in silico fragmentation software) further validate proposed structures by simulating plausible degradation pathways .

Q. What regulatory thresholds govern the permissible limits of this compound in active pharmaceutical ingredients (APIs)?

Methodology: The International Council for Harmonisation (ICH) Q3A/B guidelines stipulate that impurities exceeding 0.10% (w/w) must be identified and quantified. For genotoxic impurities, thresholds are based on the "threshold of toxicological concern" (TTC), typically ≤1.5 µg/day. Batch analysis data from ≥6 pilot-scale batches are required to establish impurity profiles and justify limits in regulatory submissions .

Advanced Research Questions

Q. What synthetic pathways or degradation mechanisms lead to the formation of this compound?

Methodology: Stress testing under ICH-recommended conditions (acid/base hydrolysis, thermal, oxidative, and photolytic degradation) is conducted to simulate impurity formation. Reaction intermediates are isolated via preparative chromatography and characterized using tandem MS/MS. Kinetic modeling (e.g., Arrhenius plots) predicts impurity growth under long-term storage conditions, enabling formulation optimization .

Q. How do diffusion coefficients and atomic mobilities influence impurity behavior in Lercanidipine-D formulations?

Methodology: Impurity diffusion coefficients in solid-state matrices (e.g., crystalline vs. amorphous forms) are calculated using Darken’s equation and forward-simulation methods. Interdiffusion studies compare experimental data with tracer diffusion literature to assess mobility trends. Phase equilibria diagrams and density functional theory (DFT) simulations further elucidate impurity-host interactions .

Q. What computational approaches predict impurity-defect interactions in Lercanidipine-D crystal lattices?

Methodology: Hybrid density functional theory (DFT) calculations model defect-impurity hybrid states in crystal structures. Bandgap analysis and density-of-states (DOS) plots identify electronic interactions between impurities and host materials. Experimental validation involves X-ray photoelectron spectroscopy (XPS) and thermal desorption spectroscopy to detect defect-related impurity segregation .

Q. How can contradictory data on impurity stability across studies be reconciled?

Methodology: Meta-analyses of published datasets are performed using statistical tools (e.g., Cochran’s Q-test) to assess heterogeneity. Experimental variables (e.g., solvent systems, temperature gradients) are systematically controlled in replicate studies. Contradictions are resolved by isolating confounding factors (e.g., residual solvents in synthesis) and applying multivariate regression analysis .

Methodological Best Practices

- Reproducibility : Adhere to FAIR data principles by documenting experimental parameters (e.g., HPLC gradients, MS ionization settings) and sharing raw datasets in public repositories. Include step-by-step protocols for impurity synthesis and characterization to enable replication .

- Ethical Reporting : Disclose all analytical conditions (e.g., column lot numbers, detector calibration dates) to avoid selective post hoc data manipulation. Use plagiarism-detection software to ensure originality in impurity characterization workflows .

- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and regulatory science teams to address complex impurity-related challenges (e.g., genotoxicity risk assessment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products